2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one
Overview
Description
“2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one” is a chemical compound with the CAS Number: 1363381-20-7 . Its IUPAC name is tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H18N2O4 . The InChI code is 1S/C11H18N2O4/c1-10(2,3)17-9(15)13-6-11(7-13)5-12-8(14)4-16-11/h4-7H2,1-3H3,(H,12,14) .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 242.27 . It is a solid at room temperature .
Scientific Research Applications
Catalyst-Free Formal Cyclization Cascade Sequence
An innovative approach for constructing O,O,N-spiro compounds, which include both a 1,3-oxazine and a furan ring, has been developed through a catalyst-free formal cyclization cascade sequence. This method utilizes isocyanides with two molecules of acylketene formed in situ from thermal-induced Wolff rearrangement of 2-diazo-1,3-diketones. This reaction demonstrates good functional group tolerance and is compatible with various isocyanides and 2-diazo-1,3-diketones, showing potential in synthesizing complex spiro compounds efficiently (Luo et al., 2020).
Spiropentane Mimics of Nucleosides
Research into spirocyclic analogues of nucleosides like 2'-deoxyadenosine and 2'-deoxyguanosine has led to the synthesis of all four isomeric spiropentanes. These compounds show modest inhibition against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), with one isomer being a substrate for adenosine deaminase. This study highlights the potential of spirocyclic compounds in antiviral applications (Guan et al., 2000).
Iodocyclization of N-Arylpropynamides
A method involving hypervalent iodine reagent to trigger iodocyclization of N-arylpropynamides has been developed, offering a divergent synthesis of iodinated quinolin-2-ones and spiro[4,5]trienones. This reaction showcases the versatility of iodocyclization in synthesizing spiro compounds and highlights the role of substituent patterns in determining the final product (Zhou et al., 2017).
Synthesis of Polyhedral Compounds
Studies on the reaction of 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane with isatin and its derivatives have led to the synthesis of spiro(1,3-diazaadamantane-2,3′-oxindoles). This research contributes to the understanding of spiro compound synthesis and their potential applications in medicinal chemistry (Agadzhanyan & Gevorkyan, 1997).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-6-11(7-13)5-12-8(14)4-16-11/h4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGAQOILVLJWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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